(5S)-5-(fluoromethyl)pyrrolidin-2-one
Description
Significance of Fluorine Incorporation in Organic Synthesis and Medicinal Chemistry Scaffolds
The introduction of fluorine into organic and medicinal chemistry scaffolds is a widely used strategy to enhance the pharmacological profile of bioactive molecules. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties. The substitution of hydrogen with fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. This enhancement in stability can prolong the duration of a drug's action.
Furthermore, fluorine's electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and protein binding characteristics. The incorporation of fluorine can also enhance the binding affinity of a ligand to its target protein. Although fluorine and hydrogen have similar sizes, the C-F bond is highly polarized, which can lead to favorable interactions with protein residues. This strategic placement of fluorine has been instrumental in improving the potency and efficacy of numerous therapeutic agents.
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Energy (C-X, kcal/mol) | ~99 | ~116 |
| Polarizability (ų) | 0.67 | 0.56 |
Importance of the Pyrrolidin-2-one (γ-Lactam) Core in Organic Synthesis and Bioactive Molecules
The pyrrolidin-2-one, also known as a γ-lactam, is a five-membered heterocyclic ring that is a prominent feature in a vast number of biologically active compounds and natural products. researchgate.netresearchgate.net This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile framework for designing potent and selective therapeutic agents. researchgate.net The pyrrolidin-2-one nucleus is present in drugs with a wide range of activities, including anticancer, anticonvulsant, and antimicrobial properties. researchgate.netmdpi.comuobasrah.edu.iq
The structural rigidity and defined stereochemistry of the pyrrolidin-2-one ring allow for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. nih.gov Its utility is further enhanced by the numerous synthetic methods available for its construction and functionalization, making it an attractive starting point for the synthesis of complex molecules. nih.govmdpi.com The pyrrolidin-2-one core can be found in various approved drugs and serves as a key building block in the discovery of new pharmaceuticals. nih.gov
| Compound | Therapeutic Area/Activity |
|---|---|
| Piracetam | Nootropic |
| Levetiracetam | Anticonvulsant |
| Doxapram | Respiratory Stimulant researchgate.net |
| Ethosuximide | Anticonvulsant (a succinimide, related to pyrrolidine-2,5-dione) |
Academic and Research Significance of (5S)-5-(Fluoromethyl)pyrrolidin-2-one and Related Fluorinated Pyrrolidin-2-ones
While specific research on this compound is not extensively detailed in publicly available literature, its significance can be inferred from the considerable research interest in closely related analogues, particularly (5S)-5-(trifluoromethyl)pyrrolidin-2-one. chemimpex.com This trifluoromethyl counterpart is recognized as a valuable building block in the pharmaceutical and agrochemical industries. chemimpex.com It serves as a key intermediate in the synthesis of biologically active molecules, with applications in developing drugs for neurological disorders and in creating advanced materials. chemimpex.com
The academic and research interest in this compound stems from its potential to serve as a chiral synthon that combines the desirable features of the pyrrolidin-2-one core with the unique modulatory effects of a monofluoromethyl group. The replacement of a trifluoromethyl group with a monofluoromethyl group can fine-tune a molecule's properties, such as lipophilicity and metabolic stability, in a different manner. The distinct electronic and steric properties of the -CH2F group compared to the -CF3 group offer a different set of tools for medicinal chemists to optimize lead compounds. Therefore, this compound represents a valuable probe for structure-activity relationship (SAR) studies and a potentially key component in the synthesis of novel, patentable therapeutic agents. Its stereochemistry is of particular importance, as the spatial arrangement of substituents on the pyrrolidinone ring can drastically affect biological activity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(5S)-5-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H8FNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
WQNMHLGUIXQTED-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CF |
Canonical SMILES |
C1CC(=O)NC1CF |
Origin of Product |
United States |
Chemical Transformations and Derivatizations of 5s 5 Fluoromethyl Pyrrolidin 2 One and Analogues
Role as a Chiral Fluorinated Building Block in Advanced Organic Synthesis
The presence of both chirality and a fluoromethyl group in (5S)-5-(fluoromethyl)pyrrolidin-2-one makes it a significant starting material in the synthesis of enantiomerically pure compounds. Chiral building blocks are crucial in drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity. nih.govrsc.org The pyrrolidinone scaffold itself is a common motif in many biologically active compounds. researchgate.netnih.gov
Precursor for Complex Organic Molecules
While specific examples detailing the extensive use of this compound as a precursor for a wide range of complex organic molecules are not extensively documented in publicly available literature, its structural motifs are found in various pharmaceuticals. The pyrrolidinone ring is a core component of several drugs, and the introduction of a fluoromethyl group can enhance metabolic stability and binding affinity. The synthesis of analogues, such as 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) derivatives, highlights the utility of this class of compounds in creating diverse molecular architectures. researchgate.net The general importance of chiral 2,5-disubstituted pyrrolidines in medicinal chemistry suggests the potential of this compound in these applications. acs.org
Utility in the Construction of Diverse Heterocyclic Scaffolds
The synthesis of fluorinated heterocycles is an area of intense research due to their prevalence in pharmaceuticals and agrochemicals. rsc.orgresearchgate.nete-bookshelf.de this compound can theoretically serve as a synthon for more complex heterocyclic systems. For instance, the lactam functionality can be manipulated to build fused ring systems, such as indolizidines or quinolizidines, which are common in natural products. bioorganica.com.ua The synthesis of fluorinated indolizidinone derivatives has been achieved through multi-step sequences involving intramolecular reactions of related fluorinated amides. nih.gov Although direct examples starting from this compound are scarce, the principles of using chiral lactams for the construction of nitrogen-containing heterocycles are well-established. mdpi.com
Reactivity of the Fluoromethyl Group
The fluoromethyl group imparts specific reactivity to the molecule due to the high electronegativity of the fluorine atom. This influences the acidity of the adjacent C-H bonds and the susceptibility of the carbon-fluorine bond to nucleophilic displacement under certain conditions.
Functional Group Interconversions at the Fluoromethyl Position
The conversion of a fluoromethyl group into other functionalities is a challenging yet valuable transformation in organofluorine chemistry. While specific studies on this compound are limited, related transformations on other fluorinated compounds provide insight. For instance, the synthesis of 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, demonstrating the manipulation of bonds adjacent to a fluorinated group. nih.gov In principle, the fluoromethyl group could be a precursor to other functional groups through nucleophilic substitution, though the C-F bond is generally strong and requires harsh conditions or specific activation to cleave.
Mechanistic Investigations of Fluorine-Containing Transformations
Mechanistic studies of reactions involving fluorinated compounds often focus on the role of the fluorine atom in influencing reaction pathways. For example, in the diastereoselective synthesis of functionalized pyrrolidines, the stereochemical outcome can be directed by substituents on the pyrrolidine (B122466) ring. nih.govscispace.com While no specific mechanistic investigations on transformations of the fluoromethyl group in this compound were found, research on the synthesis of fluorinated pyrazoles and other heterocycles often involves detailed mechanistic proposals, including cycloaddition reactions and single-electron transfer processes. rsc.org
Reactivity of the Pyrrolidin-2-one Core
The pyrrolidin-2-one, or γ-lactam, core of the molecule possesses two main sites of reactivity: the nitrogen atom and the carbonyl group.
The nitrogen atom of the lactam is a nucleophile and can undergo reactions such as N-alkylation. The N-alkylation of pyrrolidines and other nitrogen heterocycles is a common strategy to introduce molecular diversity. researchgate.netresearchgate.netnih.govnih.gov For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines, which involves an in situ lactamization. mdpi.comnih.gov While specific examples for this compound are not detailed, standard alkylation conditions using an alkyl halide and a base would be expected to yield the N-substituted product.
The carbonyl group can undergo reduction to the corresponding amine, yielding a 2-(fluoromethyl)pyrrolidine. The reduction of lactams is a standard transformation in organic synthesis. Additionally, the carbonyl group can react with various nucleophiles, although this is less common for lactams compared to acyclic amides due to ring strain.
Below is a table summarizing potential reactions of the pyrrolidin-2-one core based on general chemical principles.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, CH3CN) | (5S)-1-Alkyl-5-(fluoromethyl)pyrrolidin-2-one |
| Reduction | Strong reducing agent (e.g., LiAlH4) in an ethereal solvent (e.g., THF, Et2O) | (2S)-2-(Fluoromethyl)pyrrolidine |
Nucleophilic and Electrophilic Functionalization Pathways
The functionalization of the this compound ring can be approached through several pathways, targeting the lactam nitrogen, the α-carbon (C3), or the fluoromethyl side chain.
Nucleophilic Functionalization: The lactam nitrogen can readily undergo nucleophilic attack on various electrophiles, such as alkyl halides and acyl chlorides, to yield N-substituted derivatives. Another key site for reactivity is the α-carbon to the carbonyl group (C3), which can be deprotonated to form an enolate. This enolate can then react with a range of electrophiles. However, the most distinctive feature of this molecule is the C-F bond. While the carbon-fluorine bond is the strongest single bond in organic chemistry, the presence of a monofluoromethyl group can render the compound susceptible to intramolecular nucleophilic displacement of the fluoride (B91410) ion, which can be a potential pathway for instability or planned derivatization. acs.org The synthesis of fluorinated compounds often involves the use of nucleophilic fluorinating agents, such as potassium fluoride or cesium fluoride, which can displace a suitable leaving group to introduce the fluorine atom. researchgate.netscilit.comnih.gov
Electrophilic Functionalization: The development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has provided a powerful tool for the direct introduction of fluorine into organic molecules. wikipedia.orgresearchgate.net Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are effective for the fluorination of carbanions, enolates, and electron-rich aromatic systems. wikipedia.orgorganicreactions.org In the context of pyrrolidinone analogues, the enolate generated at the C3 position can be trapped with such an electrophilic fluorine source to introduce an additional fluorine atom, leading to α-fluorinated lactams. This pathway is a cornerstone in the synthesis of complex fluorinated molecules. nih.gov
| Functionalization Type | Reactive Site | Typical Reagents | Resulting Products |
|---|---|---|---|
| Nucleophilic | Lactam Nitrogen | Alkyl halides, Acyl chlorides | N-substituted pyrrolidinones |
| Nucleophilic (via enolate) | C3-Position | Alkyl halides, Aldehydes | C3-substituted pyrrolidinones |
| Electrophilic (via enolate) | C3-Position | NFSI, Selectfluor® | α-Fluorinated pyrrolidinones |
| Nucleophilic Substitution | Fluoromethyl Carbon | Intramolecular nucleophiles | Cyclized or rearranged products |
Ring Transformations and Rearrangements Involving Pyrrolidine and Oxazolidine Derivatives
The pyrrolidine ring is not static and can undergo significant structural changes under specific reaction conditions. Treatment of proline derivatives, which share the pyrrolidine core, with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) can induce complex rearrangements. rsc.orgnih.gov
These reactions can proceed through an aziridinium (B1262131) intermediate, which can be opened by a fluoride ion to yield ring-expanded products, such as fluorinated piperidines. rsc.orgnih.gov Alternatively, participation of the nitrogen-protecting group can lead to the formation of bicyclic oxazolidin-2-one structures. rsc.orgnih.gov The oxazolidinone ring is itself a privileged scaffold in medicinal chemistry, most notably found in antibiotics like Linezolid. nih.govorientjchem.org The specific outcome of these transformations is highly dependent on the nature of the protecting group on the nitrogen and the specific fluorinating agent employed. rsc.org
| Reagent | N-Protecting Group | Major Product Type(s) |
|---|---|---|
| DAST / Deoxofluor | N-Cbz, N-Boc | Fluorinated Piperidines, Oxazolidin-2-ones |
| DAST / Deoxofluor | N-Bn | β-Fluoropiperidines |
| PyFluor | - | Sulfonate derivatives |
These findings suggest that this compound, under similar conditions, could potentially be converted into fluorinated piperidone analogues or undergo intramolecular cyclization to form fused ring systems involving an oxazolidinone moiety.
Stereocontrolled Functionalization of the Pyrrolidinone Ring
The inherent chirality of this compound provides a powerful handle for directing the stereochemical outcome of subsequent reactions. Functionalization at positions C3 and C4 of the pyrrolidinone ring can be influenced by the existing stereocenter at C5. For instance, the alkylation of the lactam enolate is expected to proceed with some degree of diastereoselectivity, where the incoming electrophile adds preferentially to the less sterically hindered face of the ring, guided by the fluoromethyl group.
The synthesis of pyrrolidine derivatives through methods like 1,3-dipolar cycloadditions often allows for a high degree of regio- and stereoselectivity. nih.gov Similarly, transition metal-catalyzed asymmetric reactions provide a reliable strategy for constructing vicinal stereogenic centers with high fidelity. nih.gov Applying these modern synthetic methods to the this compound scaffold would enable the stereocontrolled installation of additional functional groups, creating complex and well-defined three-dimensional structures.
Influence of Fluorine on Reactivity and Synthetic Accessibility
The introduction of a fluorine atom into an organic molecule profoundly alters its physical and chemical properties. acs.org In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which has several important consequences.
Reactivity:
Acidity: The inductive effect increases the acidity of the N-H proton of the lactam and the C-H protons at the α-position (C3), facilitating deprotonation and subsequent functionalization.
Conformation: Fluorine substitution can significantly influence the conformational preferences of the pyrrolidine ring. acs.orgresearchgate.net Depending on its stereochemistry, a fluorine atom can stabilize a specific ring pucker (endo or exo), which in turn can affect the molecule's shape and biological activity. acs.org
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is frequently exploited in medicinal chemistry to block metabolic "soft spots" in drug candidates, thereby improving their pharmacokinetic profiles. acs.org
Chemical Stability: While the C-F bond is strong, the monofluoromethyl group can be liable to nucleophilic attack, particularly in the presence of an intramolecular nucleophile, potentially leading to the elimination of fluoride. acs.org
Synthetic Accessibility: The synthesis of fluorinated compounds like this compound requires specialized reagents and methods. Access is typically achieved either by starting with a pre-fluorinated building block or by introducing the fluorine atom at a late stage using electrophilic or nucleophilic fluorinating agents. nih.gov The choice of fluorination strategy is critical and depends on the substrate's functional group tolerance and the desired stereochemistry. The unique reactivity imparted by fluorine must be considered throughout any multi-step synthesis to avoid undesired side reactions. acs.org
Despite a comprehensive search for scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not available in the public domain. Research and publications tend to focus on related structures, such as (5S)-5-(trifluoromethyl)pyrrolidin-2-one, or discuss computational methodologies for fluorinated compounds in a more general context.
The provided outline requires an in-depth analysis of the conformational properties, electronic structure, and reactivity of this compound based on computational models, as well as its application in the design of novel derivatives and ligand-receptor interaction modeling. Without specific scholarly articles or database entries for this exact compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the request.
General principles of computational chemistry suggest that the introduction of a fluoromethyl group at the C5 position of the pyrrolidin-2-one ring would influence its stereochemistry and electronic properties. For instance:
Conformational Analysis: The fluorine atom, due to its electronegativity and size, would likely influence the puckering of the pyrrolidine ring. Computational methods could, in principle, be used to determine the preferred envelope or twist conformations and the rotational barrier of the fluoromethyl group.
Electronic Structure: A Frontier Molecular Orbital (HOMO/LUMO) analysis would be expected to show the influence of the electron-withdrawing fluorine atom on the molecule's energy levels and reactivity. Similarly, atomic charge distribution and electrostatic potential mapping would highlight the polarization of the C-F bond and its effect on intermolecular interactions.
Reactivity: Computational models could predict how the fluoromethyl substituent affects the reactivity of the lactam ring, for example, its susceptibility to nucleophilic attack or the acidity of the N-H proton.
Drug Design: In the context of medicinal chemistry, the pyrrolidin-2-one scaffold is a common feature in drug candidates. Computational screening and ligand-receptor modeling for derivatives of this compound would be a standard approach to explore their potential as therapeutic agents.
However, without specific published data, any discussion would be purely hypothetical and would not meet the criteria for a thorough and scientifically accurate article as requested. Further experimental and computational research on this compound is needed before a comprehensive review of its computational chemistry and theoretical aspects can be compiled.
Computational Chemistry and Theoretical Studies
Computational Design and Screening of Novel Fluorinated Pyrrolidin-2-one Derivatives
Stability and Reactivity of Pyrrolidine-Derived Iminium Ions
Iminium ions derived from pyrrolidines are key intermediates in many organic reactions, particularly in the realm of organocatalysis. nih.gov Computational studies, primarily leveraging Density Functional Theory (DFT), have been instrumental in dissecting the factors that govern the stability and reactivity of these transient species. acs.org
Research has focused on calculating the thermodynamics of exchange equilibria between various iminium ions and carbonyl compounds. nih.govfigshare.com These calculations help predict which iminium species will form preferentially in a complex reaction mixture. A common computational method employed for these investigations is M06-2X/6-311+G(d,p), which has proven effective for examining the relative stability of these ions against hydrolysis. nih.govacs.orgfigshare.com
Key findings from these theoretical studies indicate that the stability of pyrrolidine-derived iminium ions is influenced by several factors:
Conjugation: Increased conjugation provides significant stabilization. An additional double bond can stabilize an iminium ion by nearly 3.5 kcal/mol. nih.govacs.org
Substituents: The nature and position of substituents on the pyrrolidine (B122466) ring play a crucial role. While the steric effects of substituents at the 2-position of the pyrrolidine ring are not always the deciding factor for nonbranched conjugated aldehydes, they do influence the conformational aspects of the resulting iminium ions. nih.govacs.org
Solvent Effects: The polarity of the solvent can alter the predicted order of stability for iminium ions derived from different pyrrolidine catalysts. researchgate.net
The presence of a fluorine atom, as in the fluoromethyl group of (5S)-5-(fluoromethyl)pyrrolidin-2-one, is known to significantly impact the stereochemical behavior and conformational stability of the pyrrolidine ring through stereoelectronic effects. nih.gov Although direct computational studies on iminium ions derived from this compound are not extensively documented in the reviewed literature, the established principles from studies on other chiral and substituted pyrrolidines provide a foundational understanding. nih.govnih.gov These studies suggest that the electron-withdrawing nature of the fluoromethyl group would influence the electronic structure and, consequently, the stability and electrophilicity of the corresponding iminium ion.
| Factor | Influence on Iminium Ion Stability | Computational Method | Reference |
| Conjugation | Additional double bonds increase stability | DFT (M06-2X/6-311+G(d,p)) | nih.govacs.org |
| Substituents | Affect conformational and configurational aspects | DFT (M06-2X/6-311+G(d,p)) | nih.govacs.org |
| Solvent | Polar solvents can alter the relative stability order | CPCM Solvation Model | researchgate.net |
| Fluorination | Induces significant conformational changes | Quantum-chemical analysis | nih.gov |
Application of Machine Learning and Artificial Intelligence in Fluorinated Heterocycle Research
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming medicinal chemistry and materials science, with significant applications in the study of fluorinated compounds. nih.gov Given the unique properties imparted by fluorine, its incorporation into heterocyclic scaffolds is a major strategy in drug discovery. nih.govresearchgate.net AI and ML offer powerful tools to navigate the vast chemical space of fluorinated heterocycles and accelerate the discovery process. nih.gov
The application of AI and ML in this domain can be categorized into several key areas:
Prediction of Molecular Properties and Activity: ML algorithms, such as neural networks and support vector machines, are trained on datasets of known compounds to predict the biological activities, pharmacokinetic properties, and toxicity profiles of new molecules. nih.govmdpi.com For instance, ML models have been successfully developed to predict the inhibitory activity of fluorinated Cinchona alkaloids against cholinesterases, guiding the search for new therapeutic leads. mdpi.com
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions, including identifying potential side products. nih.gov This is particularly valuable for complex fluorination reactions. rsc.org Machine learning has been used to map the intricate reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org Computer-aided synthesis planning programs can also design efficient multi-step routes to complex target molecules, including novel fluorinated heterocycles. nih.gov
De Novo Drug Design: Deep learning methods can generate novel molecular structures tailored to specific therapeutic profiles. nih.gov This allows for the exploration of new areas of chemical space and the design of fluorinated heterocycles with optimized properties for enhanced efficacy and reduced toxicity. nih.govikprress.org
Understanding Reagent Reactivity: Machine learning approaches have been employed to create predictive models for the strength of various fluorinating reagents. By analyzing molecular descriptors, these models can quantitatively assess the reactive power of N-F fluorinating agents, which is a labor-intensive process to determine experimentally. rsc.org
While AI holds immense promise, its application is dependent on the availability of high-quality, extensive datasets for training. nih.govnih.gov As more experimental data on fluorinated heterocycles become available, the predictive power and utility of AI and ML models in this area of research are expected to grow significantly, further accelerating the design and development of novel compounds like this compound.
| AI/ML Application Area | Specific Example/Use Case | Key Benefit | Reference |
| Property Prediction | Predicting cholinesterase inhibition by fluorinated alkaloids | Guided search for new therapeutic leads | mdpi.com |
| Reaction Prediction | Mapping deoxyfluorination reaction space to predict optimal conditions | Accelerates optimization of synthetic procedures | acs.org |
| Synthesis Planning | Computer-aided retrosynthesis for complex molecules | Identifies efficient and novel synthetic routes | nih.gov |
| Reagent Characterization | Predicting the fluorination strength of N-F reagents | Reduces need for resource-intensive experiments | rsc.org |
| De Novo Design | Generating novel molecular structures with desired therapeutic profiles | Explores new chemical space for drug discovery | nih.gov |
Applications in Advanced Chemical Materials Research
Polymer Chemistry Applications (e.g., Polyvinylpyrrolidone (PVP) Analogues)
Polyvinylpyrrolidone (PVP) is a widely used water-soluble polymer synthesized from the monomer N-vinylpyrrolidone. njit.edu Its utility stems from a combination of properties including biocompatibility, chemical inertness, and excellent film-forming capabilities. njit.edunih.gov The compound (5S)-5-(fluoromethyl)pyrrolidin-2-one is a structural analogue of the repeating unit in PVP, and its use as a monomer precursor could lead to novel fluorinated PVP analogues with significantly modified and enhanced properties.
By introducing a fluoromethyl group onto the pyrrolidinone ring, the resulting polymer would be expected to exhibit characteristics typical of fluorinated materials. mdpi.comnih.gov The strong carbon-fluorine bond and the high electronegativity of fluorine would likely impart greater thermal stability and chemical resistance compared to conventional PVP. numberanalytics.com Furthermore, fluorination is known to dramatically lower the surface energy of materials, which would render these PVP analogues hydrophobic and lipophobic, a stark contrast to the hydrophilic nature of standard PVP. researchgate.net This could open up applications in specialized coatings, membranes, and surfactant technologies where both the lactam functionality and water/oil repellency are desired.
The synthesis of these analogues would involve the chemical modification of this compound to introduce a polymerizable group, such as a vinyl group, followed by free-radical polymerization. njit.edu The properties of the resulting fluorinated polymer could be tailored by controlling the molecular weight and by copolymerizing the fluorinated monomer with traditional N-vinylpyrrolidone or other monomers.
| Property | Standard Polyvinylpyrrolidone (PVP) | Hypothetical Fluorinated PVP Analogue |
|---|---|---|
| Solubility | Highly soluble in water and other polar solvents. njit.edu | Expected low solubility in water; potentially soluble in fluorinated solvents. |
| Surface Energy | High (hydrophilic). | Expected to be very low (hydrophobic and lipophobic). researchgate.net |
| Thermal Stability | Good. | Expected to be enhanced due to the high strength of the C-F bond. numberanalytics.com |
| Chemical Resistance | Generally inert. nih.gov | Expected to be superior, particularly against oxidative degradation. rsc.org |
| Biocompatibility | Excellent, widely used in pharmaceuticals. nih.gov | Requires specific evaluation; fluorinated compounds are often biocompatible. |
Energy Storage Materials (e.g., Components for Lithium Solid-State Batteries)
The development of next-generation energy storage, particularly all-solid-state lithium batteries (ASSLBs), is a major focus of materials research. A key challenge is the instability at the interface between the electrolyte and high-voltage cathodes. nih.gov Fluorinated compounds are emerging as critical components for mitigating these issues. The incorporation of fluorine into solid-state electrolytes has been shown to raise the oxidation limit and form a stable, fluorine-containing passivation layer on the cathode surface. nih.gov This interphase prevents electrolyte degradation and enables stable cycling at higher voltages, leading to batteries with higher energy densities. nih.gov
This compound could be utilized in this context in several ways:
Electrolyte Additive: Introduced in small quantities into a liquid or gel electrolyte, the molecule could preferentially migrate to the cathode surface. During the initial charging cycles, it would decompose to form a robust, thin, fluorinated passivation layer. This protective film would electronically insulate while allowing lithium-ion transport, enhancing the battery's lifespan and performance under high-voltage conditions.
Monomer for Polymer Electrolytes: The compound could be polymerized into a solid polymer electrolyte (SPE). The pyrrolidinone moiety can effectively solvate lithium salts, while the fluorinated group would ensure high electrochemical stability. Such an SPE would combine the functions of separator and electrolyte, potentially improving the safety and energy density of the battery. Pyrrolidinium-based ionic liquids are already studied for their favorable properties in electrolytes, suggesting that a polymer with a similar backbone could be highly effective. nih.gov
| Application Area | Potential Role | Anticipated Benefit |
|---|---|---|
| Solid-State Electrolyte (SSE) | As an additive or co-solvent. | Forms a stable fluorine-containing cathode-electrolyte interphase (CEI). nih.gov |
| Solid Polymer Electrolyte (SPE) | As a monomer for the polymer backbone. | Increases the oxidative stability of the electrolyte, enabling use with high-voltage cathodes. nih.gov |
| Cathode Binder | As a monomer for a fluorinated binder. | Improves electrochemical stability at the cathode-electrolyte interface and enhances adhesion. |
Development of Fluorinated Organic Materials with Tuned Properties
The introduction of fluorine into organic molecules profoundly alters their electronic and physical properties, a strategy widely used to create functional materials for electronics and photonics. numberanalytics.comrsc.org The fluoromethyl group in this compound serves as a powerful tool for tuning the characteristics of larger molecular systems or materials derived from it.
Key property modifications stemming from fluorination include:
Electronic Properties: Fluorine is the most electronegative element, and its presence strongly influences the electronic landscape of a molecule. Incorporating fluorine generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection in organic electronic devices and, crucially, increases the material's resistance to oxidative degradation, leading to more stable and longer-lasting devices. rsc.org
Intermolecular Interactions and Self-Assembly: Fluorination modifies how molecules pack in the solid state. While not a strong hydrogen bond acceptor, the polarized C-F bond can participate in unique dipole-dipole and C-H···F interactions. rsc.org This can be used to control the supramolecular organization of materials, which in turn influences properties like charge carrier mobility in organic semiconductors. rsc.org
Physicochemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This bond strength translates directly to enhanced thermal and chemical stability in the resulting materials, making them suitable for use in harsh operating environments. numberanalytics.com
By using this compound as a building block, chemists can design new liquid crystals, organic semiconductors, or dielectric materials where the degree and position of fluorination are precisely controlled to achieve a desired set of properties.
| Feature | Effect on Material Property | Potential Application |
|---|---|---|
| High Electronegativity of Fluorine | Lowers HOMO/LUMO energy levels, increases oxidative stability. rsc.org | Organic electronics (OLEDs, OFETs), stable dielectric layers. |
| Strong Carbon-Fluorine Bond | Enhances thermal and chemical stability. numberanalytics.com | High-performance polymers, protective coatings. |
| Low Polarizability of C-F Bond | Results in low surface energy, creating hydrophobic and lipophobic surfaces. researchgate.net | Anti-fouling coatings, specialized membranes, lubricants. |
| Unique Intermolecular Forces | Influences solid-state packing and self-assembly. rsc.org | Liquid crystals, charge-transporting materials. |
Future Directions and Emerging Research Avenues
Development of Next-Generation Stereoselective Synthetic Methodologies for Fluorinated Pyrrolidin-2-ones
The synthesis of optically pure fluorinated compounds with multiple stereocenters remains a significant challenge in organic chemistry. nih.govresearchgate.net Future research will focus on developing more efficient and highly selective methods for synthesizing (5S)-5-(fluoromethyl)pyrrolidin-2-one and related structures.
Key areas of development include:
Asymmetric Catalysis: Moving beyond classical approaches, research is shifting towards catalytic asymmetric methods. This includes the use of chiral transition-metal catalysts and organocatalysts to control the stereochemistry during the formation of the pyrrolidinone ring or the introduction of the fluoromethyl group. nih.gov For instance, strategies like asymmetric allylic alkylation followed by fluorination are being developed to create α-quaternary fluorinated esters with high stereoselectivity. nih.gov
Fluorinated Building Blocks: The use of pre-fluorinated, stereochemically defined building blocks offers a streamlined approach. wikipedia.org The development of novel, readily available chiral fluorinated synthons will be crucial for efficiently constructing complex molecules.
Late-Stage Fluorination: A major goal is the development of methods for the selective introduction of a fluoromethyl group into a pre-existing pyrrolidinone scaffold at a late stage of a synthetic sequence. This would provide rapid access to a diverse range of analogs for biological screening. Recent advances in visible-light-mediated fluorination offer promising avenues, allowing reactions to occur under mild conditions. mdpi.com
Progress in these areas will be essential for the practical and scalable synthesis of these valuable compounds, enabling broader exploration of their properties and applications. mdpi.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The presence of the highly electronegative fluorine atom dramatically influences the reactivity of the this compound molecule. numberanalytics.comrsc.org Future research will delve deeper into understanding and exploiting these unique fluorine effects to discover novel chemical transformations.
Emerging research themes include:
Fluorine-Induced Reactivity: The strong electron-withdrawing nature of the fluoromethyl group can activate adjacent bonds, opening pathways for reactions not observed in their non-fluorinated counterparts. rsc.org For example, fluorinated alkenes exhibit high reactivity towards nucleophiles, a property that can be exploited in designing new synthetic routes. numberanalytics.com
Radical Fluoroalkylation: Fluoroalkyl radicals are important reactive intermediates. rsc.org Developing new methods to generate and control the reactivity of radicals derived from this compound could lead to innovative carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Unconventional Cycloadditions: The altered electronic properties of the lactam ring due to the fluoromethyl substituent could influence its participation in cycloaddition reactions. Exploring these possibilities could yield novel polycyclic and spirocyclic fluorinated scaffolds with potential biological activity.
By exploring these unconventional reactivity patterns, chemists can expand the synthetic toolkit available for modifying this core structure, leading to the creation of molecules with unprecedented architectures and functions.
Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. acs.org For this compound, these methods offer a powerful approach to understanding its behavior at the molecular level and guiding the design of new derivatives and materials.
Future computational efforts will likely concentrate on:
Quantum Mechanics (QM) for Reactivity Prediction: Methods like Density Functional Theory (DFT) can provide detailed insights into reaction mechanisms, transition states, and the electronic effects of the fluorine atom. acs.orgnih.gov This allows for the rational design of catalysts and reaction conditions for stereoselective synthesis and the prediction of novel reactivity patterns.
Structure-Property Relationship Modeling: Computational studies can elucidate how the conformation and electronic properties of the fluorinated pyrrolidinone ring influence its interactions with biological targets or its properties within a material. This is crucial for designing molecules with optimized performance, whether as pharmaceuticals or as components of advanced materials. nih.gov
AI and Machine Learning: Artificial intelligence is poised to revolutionize chemical discovery. scienceblog.com Machine learning models can be trained on existing chemical data to predict the properties and bioactivity of virtual compounds based on the this compound scaffold. This AI-driven approach can rapidly screen vast chemical spaces to identify promising candidates for synthesis and testing, accelerating the discovery process. scienceblog.com
These advanced computational strategies will enable a more targeted and efficient exploration of the chemical space around fluorinated pyrrolidin-2-ones, reducing the reliance on trial-and-error experimentation.
Expansion into Novel Material Science and Chemical Technology Applications
While the primary focus for many heterocyclic compounds is in pharmaceuticals, the unique properties imparted by fluorine open up significant opportunities in material science. numberanalytics.com this compound can be envisioned as a chiral monomer for the creation of advanced functional polymers and materials.
Potential future applications include:
Fluorinated Polymers (Fluoropolymers): Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.govpageplace.de Using this compound as a monomer could lead to the synthesis of novel, chiral fluorinated polyamides or related polymers. These materials could have applications as high-performance plastics, specialty coatings, or in membranes for separation technologies. pageplace.denih.gov The stereochemistry of the monomer could be used to control the polymer's microstructure and properties.
Fluorinated Metal-Organic Frameworks (F-MOFs): The lactam functionality offers potential coordination sites for metal ions. Incorporating this fluorinated building block into Metal-Organic Frameworks could create materials with tailored porosity, chirality, and surface properties. The presence of fluorine can enhance hydrophobicity and improve moisture stability in MOFs, which is advantageous for applications in gas sorption and separation. nih.gov
Advanced Chemical Technologies: The unique combination of a chiral center, a polar lactam ring, and a fluorinated group makes this molecule an interesting candidate for applications in "fluorous chemistry," which utilizes fluorine-rich compounds to facilitate product purification. wikipedia.org It could also serve as a chiral solvating agent or as a component in ionic liquids. man.ac.uk
Exploring these material science applications represents a significant opportunity to expand the utility of this compound beyond its traditional role in life sciences, contributing to the development of next-generation materials and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
